1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are employed to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The presence of multiple functional groups allows for addition reactions with various reagents
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted derivatives, while oxidation or reduction can lead to different oxidation states of the compound .
Scientific Research Applications
1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The bromomethyl and trifluoromethylthio groups can interact with various enzymes and receptors, leading to changes in their activity. The compound’s unique structure allows it to modulate different biological pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-3-(bromomethyl)phenyl)ethanone
- 1-Bromo-4-(trifluoromethylthio)benzene
- Trifluoromethyl ketones
Uniqueness
1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-2-chloropropan-1-one stands out due to the combination of its functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C11H9BrClF3OS |
---|---|
Molecular Weight |
361.61 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-2-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3OS/c1-6(13)10(17)8-3-2-7(5-12)4-9(8)18-11(14,15)16/h2-4,6H,5H2,1H3 |
InChI Key |
PZRXQEDVVSNGMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)CBr)SC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.